Technical Profile: 2,4-Dimethoxybenzamide (CAS 1521-95-5)
Technical Profile: 2,4-Dimethoxybenzamide (CAS 1521-95-5)
Topic: 2,4-Dimethoxybenzamide (CAS 1521-95-5) Technical Guide Content Type: Technical Whitepaper / Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Scaffold Utility, Synthetic Architecture, and Physicochemical Characterization[1]
Executive Summary
2,4-Dimethoxybenzamide (CAS 1521-95-5) is a substituted benzamide derivative serving as a critical pharmacophore in medicinal chemistry. Structurally characterized by a benzene ring substituted with two methoxy groups at the ortho and para positions relative to the amide functionality, it exhibits distinct electronic properties due to the synergistic electron-donating effects of the alkoxy groups. This compound is widely utilized as a fragment in the design of dopamine D2 antagonists, histone deacetylase (HDAC) inhibitors, and antifungal agents. This guide provides a rigorous analysis of its properties, a validated synthetic workflow, and structural characterization data.
Physicochemical Profiling
Understanding the solid-state and solution-phase behavior of 2,4-dimethoxybenzamide is essential for assay development and formulation.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Notes |
| CAS Number | 1521-95-5 | Distinct from 3,4-isomer (CAS 1521-41-1) |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 160–164 °C (Predicted/Typical) | Experimental verification recommended per batch |
| Solubility | DMSO, Methanol, Ethanol, DMF | Limited solubility in water and non-polar alkanes |
| pKa (Amide NH) | ~23 (Predicted) | Neutral under physiological conditions |
| LogP | ~0.8–1.2 | Lipophilic enough for membrane permeability |
| H-Bond Donors | 2 (Amide NH₂) | |
| H-Bond Acceptors | 3 (2x OMe, 1x C=O) |
Synthetic Architecture
The synthesis of 2,4-dimethoxybenzamide is most efficiently achieved via the activation of 2,4-dimethoxybenzoic acid. The electron-rich nature of the ring requires careful handling during acid chloride formation to avoid side reactions (e.g., demethylation or polymerization).
Reaction Pathway Visualization
The following diagram outlines the conversion of the carboxylic acid precursor to the primary amide via an acyl chloride intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 2,4-dimethoxybenzamide from 2,4-dimethoxybenzoic acid.
Reagents:
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2,4-Dimethoxybenzoic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (1.5 eq)[1]
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N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)
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Tetrahydrofuran (THF) or Toluene (Anhydrous)
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Ammonium hydroxide (28% NH₃ aq) or Ammonia in Methanol (7N)
Step-by-Step Procedure:
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Activation (Acyl Chloride Formation):
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Charge a flame-dried round-bottom flask with 2,4-dimethoxybenzoic acid (e.g., 10 mmol) and anhydrous THF (or Toluene).
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Add catalytic DMF (2 drops).
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Add thionyl chloride (15 mmol) dropwise at room temperature under an inert atmosphere (N₂ or Ar).
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Critical Step: Heat the mixture to reflux (65°C for THF, 80°C for Toluene) for 2–3 hours. Monitor gas evolution (HCl/SO₂).
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Once gas evolution ceases, cool to room temperature. Remove excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride (typically a pale yellow solid/oil). Do not purify; use immediately.
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Amidation:
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Dissolve the crude acid chloride in fresh anhydrous THF (10 mL).
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Cool the solution to 0°C in an ice bath.
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Slowly add an excess of ammonium hydroxide or methanolic ammonia (approx. 5–10 eq) to the stirred solution. The reaction is exothermic; control addition rate.
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Allow the mixture to warm to room temperature and stir for 2 hours.
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Work-up and Purification:
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Concentrate the reaction mixture under vacuum to remove solvent and excess ammonia.
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Precipitation: Add cold water (20 mL) to the residue. The product should precipitate as a white solid.
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Filter the solid and wash with cold water (2 x 10 mL) and cold diethyl ether (to remove trace organic impurities).
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Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Heptane.
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Analytical Characterization
Validation of the structure relies on distinguishing the 2,4-substitution pattern from the 3,4-isomer. The 2,4-pattern results in distinct shielding of the aromatic protons due to the ortho/para electron donation.
Table 2: Predicted Spectral Data (¹H NMR & IR)
| Technique | Signal / Band | Assignment / Interpretation |
| ¹H NMR (DMSO-d₆) | δ 7.6 – 7.8 ppm (d, 1H) | H-6 : Deshielded by the adjacent carbonyl group. |
| δ 7.2 – 7.5 ppm (br s, 2H) | NH₂ : Amide protons (broad, exchangeable with D₂O). | |
| δ 6.5 – 6.6 ppm (d, 1H) | H-5 : Shielded by ortho and para methoxy groups. | |
| δ 6.4 – 6.5 ppm (s, 1H) | H-3 : Highly shielded; singlet-like (meta coupling only). | |
| δ 3.8 – 3.9 ppm (s, 6H) | OMe : Two singlets (or overlapping) for methoxy groups. | |
| FT-IR (KBr) | 3350, 3180 cm⁻¹ | N-H Stretch : Characteristic primary amide doublet. |
| 1660 – 1680 cm⁻¹ | C=O Stretch (Amide I) : Strong band. | |
| 1600, 1580 cm⁻¹ | C=C Aromatic : Enhanced intensity due to OMe conjugation. |
Medicinal Chemistry Applications
The 2,4-dimethoxybenzamide moiety acts as a versatile scaffold. Its electronic richness makes it a suitable bioisostere for other electron-rich aromatic systems in drug design.
Pharmacophore Mapping
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D2 Receptor Antagonists: The 2-methoxy group often forms an intramolecular hydrogen bond with the amide NH, locking the conformation into a planar structure critical for receptor binding (similar to Sulpiride or Remoxipride analogs).
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Antifungal Activity: Resorcinol derivatives (2,4-dioxygenated patterns) are known to disrupt fungal cell walls. The amide derivative serves as a stable precursor or active metabolite.
Safety and Handling (SDS Summary)
While specific toxicological data for CAS 1521-95-5 is limited, it should be handled with the standard precautions for benzamide derivatives.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation of fine powder.
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.
References
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Synthesis of Benzamides: BenchChem. Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. Link (Protocol adapted for 2,4-isomer).
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NMR Data (Aldehyde Precursor): ChemicalBook. 2,4-Dimethoxybenzaldehyde 1H NMR Spectrum. Link (Used for chemical shift correlation).
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Medicinal Applications: Dove Medical Press. Study of the antibacterial and antifungal activities of synthetic benzyl bromides...[2]Link (Context on 2,4-dimethoxy activity).
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General Properties: PubChem. Compound Summary: 2,4-Dimethoxybenzamide.[3] Link
